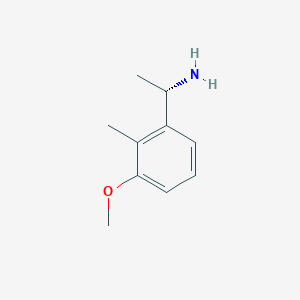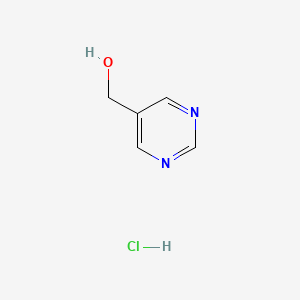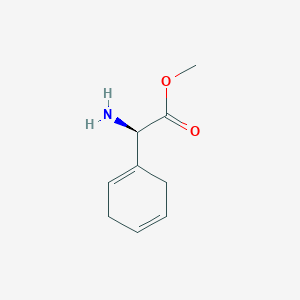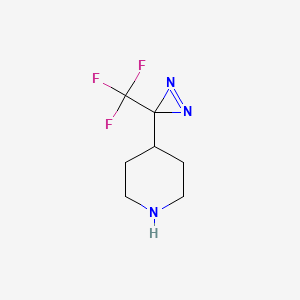
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a piperidine ring. This unique structure combines the properties of trifluoromethyl groups, known for their electron-withdrawing effects, with the stability and reactivity of diazirine and piperidine rings. The compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the diazirine ring through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the diazirine intermediate reacts with a piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.
Biology: Employed in photoaffinity labeling, where the diazirine group forms covalent bonds with biological targets upon exposure to UV light, aiding in the study of protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with enhanced bioavailability and stability.
Mécanisme D'action
The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine involves the interaction of its functional groups with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, while the diazirine ring can form covalent bonds with target molecules upon activation by UV light. This dual functionality allows the compound to interact with a wide range of biological and chemical targets, making it a versatile tool in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)piperidine: Shares the trifluoromethyl and piperidine moieties but lacks the diazirine ring, resulting in different reactivity and applications.
Trifluoromethylpyridines: Contain a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Diazirine derivatives: Compounds with diazirine rings but different substituents, used in photoaffinity labeling and cross-linking studies.
Uniqueness
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine is unique due to the combination of its trifluoromethyl, diazirine, and piperidine moieties. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, from organic synthesis to biological research .
Propriétés
Formule moléculaire |
C7H10F3N3 |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
4-[3-(trifluoromethyl)diazirin-3-yl]piperidine |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6(12-13-6)5-1-3-11-4-2-5/h5,11H,1-4H2 |
Clé InChI |
JRCXKZJQORKWFN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2(N=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



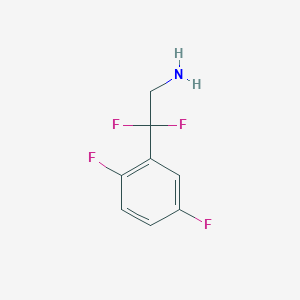

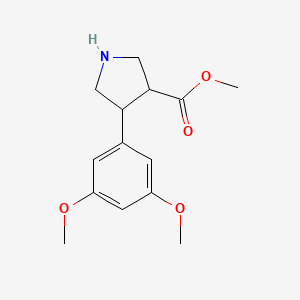
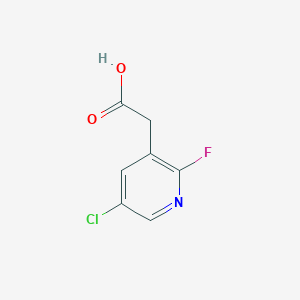
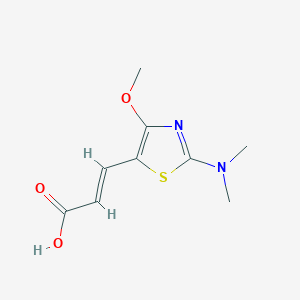
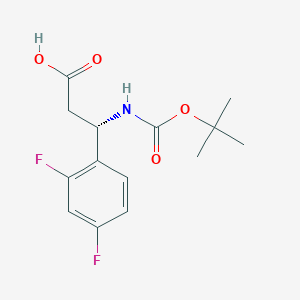

![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
